
1-Chloro-4-(ethanesulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(ethanesulfonyl)butane is an organic compound with the molecular formula C6H13ClO2S It is a chlorinated butane derivative with an ethanesulfonyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethanesulfonyl)butane typically involves the reaction of 1,4-dichlorobutane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cl-(CH2)4-Cl+ClSO2CH2CH3→Cl-(CH2)4-SO2CH2CH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(ethanesulfonyl)butane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of sulfonic acids or sulfonates.
Applications De Recherche Scientifique
1-Chloro-4-(ethanesulfonyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(ethanesulfonyl)butane involves its reactivity towards nucleophiles and bases. The chlorine atom and the ethanesulfonyl group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(ethanesulfonyl)butane can be compared with other similar compounds such as:
1-Chloro-4-(methylsulfonyl)butane: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
1-Chloro-4-(phenylsulfonyl)butane: Contains a phenylsulfonyl group, which imparts different chemical properties.
1-Bromo-4-(ethanesulfonyl)butane: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the balance between the chlorine and ethanesulfonyl groups, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H13ClO2S |
|---|---|
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
1-chloro-4-ethylsulfonylbutane |
InChI |
InChI=1S/C6H13ClO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3 |
Clé InChI |
LTCORABQQVXIEC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
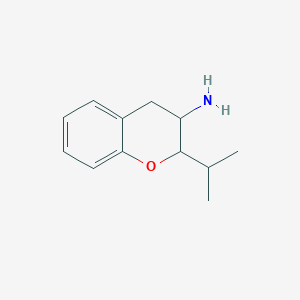
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
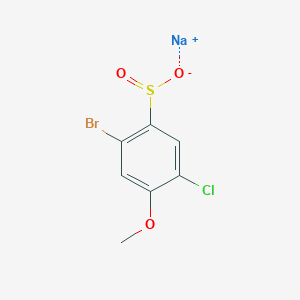
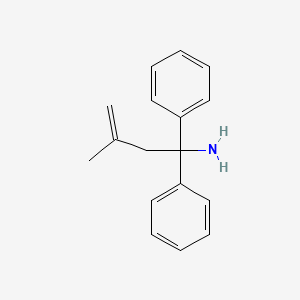
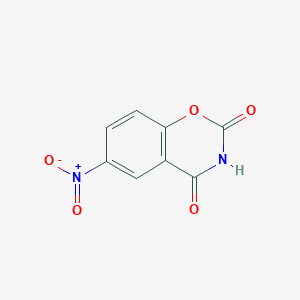
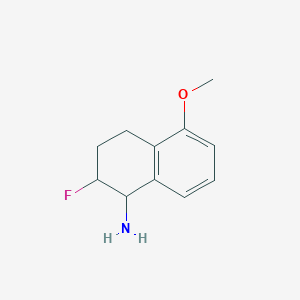
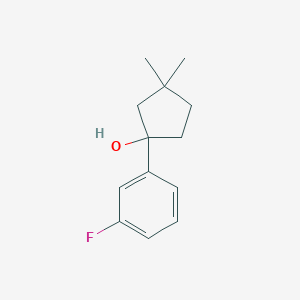

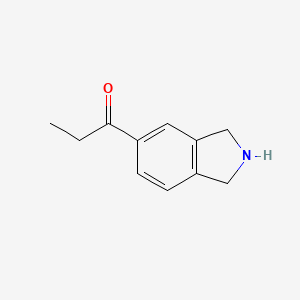
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)
